molecular formula C19H16N4O B8348313 6-methyl-5-(2-(methylamino)quinazolin-6-yl)isoquinolin-1(2H)-one

6-methyl-5-(2-(methylamino)quinazolin-6-yl)isoquinolin-1(2H)-one

Cat. No. B8348313
M. Wt: 316.4 g/mol
InChI Key: HYULFGZKYZAELJ-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

6-Methyl-5-(2-(methylamino)quinazolin-6-yl)isoquinolin-1(2H)-one (13.00 g, 41.1 mmol) was treated with POCl3 (57.5 mL, 616 mmol) and the mixture heated to 100° C. while stirring. After 4 h, the volatiles were removed under vacuum and residual POCl3 was removed by azeotroping with toluene. Crushed ice was added to the residue and the mixture was stirred for 1 h. The resulting free flowing solid was washed with water and and saturated sodium bicarbonate, filtered off and dissolved in a 9:1 mixture of DCM and MeOH. The solution was loaded onto silica gel and purified by column chromatography using a gradient of 2 to 10% MeOH in DCM to give 6-(1-chloro-6-methylisoquinolin-5-yl)-N-methylquinazolin-2-amine (9.34 g, 68%) as a yellow foam. MS (M+H)+ 335.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
57.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[N:19]=[C:18]([NH:23][CH3:24])[N:17]=[CH:16]3)=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[NH:7][CH:6]=[CH:5]2.O=P(Cl)(Cl)[Cl:27]>>[Cl:27][C:8]1[C:9]2[C:4](=[C:3]([C:13]3[CH:14]=[C:15]4[C:20](=[CH:21][CH:22]=3)[N:19]=[C:18]([NH:23][CH3:24])[N:17]=[CH:16]4)[C:2]([CH3:1])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC=1C(=C2C=CNC(C2=CC1)=O)C=1C=C2C=NC(=NC2=CC1)NC
Name
Quantity
57.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum and residual POCl3
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene
ADDITION
Type
ADDITION
Details
Crushed ice was added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
WASH
Type
WASH
Details
was washed with water and and saturated sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a 9:1 mixture of DCM and MeOH
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=CC2=C(C(=CC=C12)C)C=1C=C2C=NC(=NC2=CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 9.34 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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